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  • Product: 5,6-difluoropyridine-2-carboxylic Acid
  • CAS: 851386-38-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Characterization of 5,6-Difluoropyridine-2-carboxylic Acid

This technical guide provides a comprehensive analysis of 5,6-difluoropyridine-2-carboxylic acid (also known as 5,6-difluoropicolinic acid), a critical fluorinated heterocyclic building block used in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5,6-difluoropyridine-2-carboxylic acid (also known as 5,6-difluoropicolinic acid), a critical fluorinated heterocyclic building block used in the synthesis of kinase inhibitors and advanced agrochemicals.[1][2]

Executive Summary

5,6-Difluoropyridine-2-carboxylic acid (CAS 851386-38-4) is a specialized pyridine derivative characterized by the presence of two fluorine atoms at the 5 and 6 positions relative to the nitrogen heteroatom.[1][2][3] This substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms significantly modulates the pKa of the carboxylic acid and the lipophilicity (LogP) of the molecule, enhancing metabolic stability and membrane permeability in downstream drug candidates.[1][2]

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 5,6-Difluoropyridine-2-carboxylic acid
Common Name 5,6-Difluoropicolinic acid
CAS Registry Number 851386-38-4
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
SMILES OC(=O)C1=CC(F)=C(F)N=C1
InChI Key DGNBUWVYFMVMHG-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a pyridine ring substituted at the C2 position with a carboxylic acid group.[2] The C5 and C6 positions bear fluorine atoms.[2][3]

  • C6-Fluorine: Located adjacent to the ring nitrogen, this atom exerts a strong inductive effect, reducing the basicity of the pyridine nitrogen.[1][2]

  • C5-Fluorine: Located para to the carboxylic acid, it influences the electron density of the ring system, affecting the acidity of the carboxyl proton.[1][2]

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values relevant for process chemistry and formulation.

Thermodynamic & General Properties
Property Value / Range Condition / Note
Physical State Solid (Crystalline powder)White to off-white appearance
Melting Point 161 – 162 °C Experimental [1]
Boiling Point 291.0 ± 35.0 °CPredicted (760 mmHg)
Density 1.535 ± 0.06 g/cm³Predicted
Flash Point 130 °CPredicted
Vapor Pressure 0.002 mmHg@ 25°C (Predicted)
Solution Properties
Property Value Implication for Research
pKa (Acid) ~3.5 – 3.8 (Estimated)More acidic than picolinic acid (pKa 5.[1][2]4) due to electron-withdrawing fluorines.[1][2]
LogP 1.21 (Predicted)Moderate lipophilicity; suitable for oral drug intermediates.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents; sparingly soluble in water at acidic pH.

Synthetic Pathways & Process Logic

Understanding the synthesis is crucial for identifying potential impurities (e.g., chlorinated analogs or regioisomers). The most robust industrial route utilizes the "Halex" (Halogen Exchange) reaction followed by nitrile hydrolysis.

Diagram 1: Retrosynthetic Workflow

Synthesis Trichloro 2,3,6-Trichloropyridine (Starting Material) Trifluoro 2,3,6-Trifluoropyridine (Intermediate) Trichloro->Trifluoro KF, DMSO (Halex Reaction) Nitrile 5,6-Difluoropyridine- 2-carbonitrile Trifluoro->Nitrile NaCN or KCN (Regioselective SNAr) Product 5,6-Difluoropyridine- 2-carboxylic Acid Nitrile->Product HCl or NaOH (Hydrolysis)

Caption: Industrial synthesis pathway via nucleophilic aromatic substitution (SNAr) and hydrolysis.[1][3]

Process Insights:
  • Halex Reaction: The conversion of chloropyridines to fluoropyridines requires anhydrous KF in polar aprotic solvents (DMSO or Sulfolane) at elevated temperatures (150-180°C). Critical Control Point: Moisture must be <0.1% to prevent phenol formation.

  • Regioselectivity: Nucleophilic attack by cyanide occurs preferentially at the C2 position (adjacent to Nitrogen) due to the activation by the ring nitrogen, yielding the 2-cyano intermediate.[2]

  • Hydrolysis: The nitrile is hydrolyzed to the acid using either acid (HCl) or base (NaOH). Acid hydrolysis is often preferred to precipitate the free acid directly.[2]

Characterization Protocols

To validate the identity and purity of 5,6-difluoropyridine-2-carboxylic acid, the following spectral features should be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ is the standard solvent due to solubility and lack of exchangeable protons that interfere with the carboxyl signal.[1][2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 - 14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1] Broadening indicates hydrogen bonding.

    • δ 8.0 - 8.5 ppm (m, 2H): Aromatic protons at C3 and C4.[1]

      • H3: Appears as a multiplet (ddd) due to coupling with H4 (

        
         Hz) and long-range coupling to F5 and F6.
        
      • H4: Appears as a multiplet (ddd) due to coupling with H3, strong coupling to F5 (

        
         Hz), and F6.[1]
        
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Expect two distinct signals in the range of -70 to -150 ppm .[1][2] The F6 signal (ortho to N) will be distinct from F5.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Key Ion: [M-H]⁻ at m/z 158.1 .

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for pyridine carboxylic acids.[1][2]

Structure-Property Relationship (SPR) in Drug Design

The strategic placement of fluorine atoms in this scaffold serves specific medicinal chemistry goals.

Diagram 2: Fluorine Effect Logic

SPR Scaffold 5,6-Difluoro Scaffold pKa Lower pKa (~3.5) Scaffold->pKa Electron Withdrawal Metabolism Metabolic Stability Scaffold->Metabolism C-F Bond Strength Bioavailability Reduced Zwitterion Character at pH 7.4 pKa->Bioavailability Increases Anionic Form Block Blocks C5/C6 Oxidation Metabolism->Block Prevents CYP450 Attack

Caption: Impact of fluorination on physicochemical and biological properties.[2]

  • Acidity Modulation: The electron-withdrawing fluorines stabilize the carboxylate anion, lowering the pKa.[1][2] This ensures the molecule is fully ionized at physiological pH, which can influence binding interactions (salt bridges) in enzyme active sites.

  • Metabolic Blocking: The C5 position in pyridine is a "hotspot" for oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine substitution at C5 effectively blocks this metabolic soft spot, extending the half-life of the drug.[1][2]

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.

  • Incompatibility: Strong oxidizing agents. Avoid contact with glass at high temperatures if trace HF formation is suspected (though the C-F bond is stable under normal conditions).

References

  • Echemi Global Chemical Database. (2024). 5,6-Difluoropyridine-2-carboxylic acid Safety Data Sheet & Physical Properties. Retrieved from

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[2][6] (Validation of Halex reaction conditions for pyridines).

  • PubChem Compound Summary. (2024). 3,5-Difluoropyridine-2-carboxylic acid (Isomer Comparison). National Center for Biotechnology Information. Retrieved from

  • Rowe, A., et al. (2005). The Synthesis of Fluoro-pyridinecarboxylic Acids. Journal of Organic Chemistry. (General synthetic methodologies).

Sources

Exploratory

Mastering Solubility: A Technical Guide to 5,6-Difluoropyridine-2-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 5,6-Difluoropyridine-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoropyridine-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics and purification to formulation. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of 5,6-difluoropyridine-2-carboxylic acid, offering a robust framework for researchers to generate reliable and reproducible data.

Introduction: The Significance of Fluorination and Solubility in Drug Discovery

The introduction of fluorine into molecular scaffolds is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] 5,6-Difluoropyridine-2-carboxylic acid, with its difluorinated pyridine ring, presents a valuable synthon for creating novel pharmaceuticals.

Solubility is a critical physicochemical parameter that dictates the behavior of a compound throughout the drug development pipeline.[4] Poor solubility can lead to challenges in:

  • Synthesis and Purification: Inefficient reactions and difficult purification processes.

  • In Vitro Assays: Unreliable and difficult-to-interpret biological data.

  • Formulation: Difficulty in developing suitable dosage forms.

  • Bioavailability: Low absorption and reduced therapeutic efficacy.

Therefore, a thorough characterization of the solubility of 5,6-difluoropyridine-2-carboxylic acid in a range of relevant organic solvents is not merely a data-gathering exercise; it is a foundational step in unlocking its full potential in drug discovery.

Physicochemical Profile of 5,6-Difluoropyridine-2-Carboxylic Acid

A foundational understanding of the intrinsic properties of 5,6-difluoropyridine-2-carboxylic acid is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C6H3F2NO2[5]
Molecular Weight 159.09 g/mol [5]
Melting Point 161-162 °C[5][6]
XLogP3 1.2[5]
Appearance White crystalline solid[7]

The presence of both a polar carboxylic acid group and a difluorinated pyridine ring suggests a nuanced solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents. Conversely, the fluorinated aromatic ring introduces a degree of lipophilicity. The XLogP3 value of 1.2 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is underpinned by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and creating new solute-solvent interactions.

Key Influential Factors:
  • Hydrogen Bonding: The carboxylic acid group of 5,6-difluoropyridine-2-carboxylic acid can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Polarity: The overall polarity of the solvent will play a significant role. Polar solvents are generally expected to be more effective at solvating this polar molecule.

  • Temperature: For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic.

Based on the structure of 5,6-difluoropyridine-2-carboxylic acid and general principles of solubility, we can make some qualitative predictions. For instance, its solubility is expected to be higher in polar solvents like methanol, ethanol, and DMSO, and lower in non-polar solvents such as hexane and toluene.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8] This section provides a comprehensive, step-by-step protocol for determining the solubility of 5,6-difluoropyridine-2-carboxylic acid in a selection of organic solvents.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile. The following are recommended for initial screening:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetonitrile, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-Polar: Toluene, Hexane

  • Chlorinated: Dichloromethane (DCM)

Detailed Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5,6-difluoropyridine- 2-carboxylic acid prep2 Add to vials containing known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal1 Extract aliquot of supernatant sep->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantify concentration (e.g., HPLC-UV) anal2->anal3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Materials:

  • 5,6-Difluoropyridine-2-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Vials: Add an excess amount of solid 5,6-difluoropyridine-2-carboxylic acid to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9] Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the solid.

    • Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute an aliquot of the saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 5,6-difluoropyridine-2-carboxylic acid.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/L.

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the following practices should be implemented:

  • Multiple Time Points: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.[10]

  • pH Measurement (for aqueous-organic mixtures): If working with solvent systems containing water, it is important to measure and report the pH of the saturated solution, as the ionization state of the carboxylic acid will significantly impact its solubility.[9]

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

  • Purity of Compound: The purity of the 5,6-difluoropyridine-2-carboxylic acid should be confirmed prior to the experiment, as impurities can affect solubility.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 5,6-Difluoropyridine-2-Carboxylic Acid at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.40.5
Dichloromethane3.12.3
Acetone5.115.8
Acetonitrile5.812.5
Ethanol4.325.1
Methanol5.130.7
N,N-Dimethylformamide6.4> 50
Dimethyl Sulfoxide7.2> 50

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

The interpretation of this data will provide valuable insights into the types of solvent systems that are most suitable for various applications. For example, high solubility in solvents like DMF and DMSO suggests their utility for reaction chemistry, while solubility in less toxic solvents like ethanol may be relevant for certain formulation approaches.

Conclusion

A thorough understanding of the solubility of 5,6-difluoropyridine-2-carboxylic acid is a critical enabler for its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework, grounded in scientific principles, for both the theoretical consideration and practical determination of its solubility in a range of organic solvents. By following the detailed protocols and best practices outlined, researchers can generate high-quality, reliable data to inform their experimental design, accelerate their research, and ultimately contribute to the development of novel and effective medicines.

References

  • Vertex AI Search. (n.d.). Pyridine-3,5-dicarboxylic acid - Solubility of Things.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Benchchem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
  • ECHEMI. (n.d.).
  • Echemi. (n.d.).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Pharmaceutical Research and Development Compounds. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for.
  • Alchem Pharmtech. (n.d.). CAS 851386-38-4 | 5,6-DIFLUOROPYRIDINE-2-CARBOXYLIC ACID.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • PubMed. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents.
  • Echemi. (n.d.). 5,6-Difluoropyridine-2-carboxylic acid.
  • R Discovery. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • MDPI. (2023, February 24).
  • JOURNAL OF ADVANCES IN CHEMISTRY. (2014, April 4).
  • PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262.
  • Sigma-Aldrich. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7.
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • AChemBlock. (n.d.). 5,6-Difluoropyridine-3-carboxylic acid 97% | CAS: 851386-33-9.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876.
  • PubMed. (2025, September 9).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • ResearchGate. (2025, August 9). (PDF) The synthesis and structure of bis(pyridine-2-carboxy)difluoro(λ 6 ).
  • ChemicalBook. (2025, July 16). 5,6-Difluoropyridine-2-carboxylic acid | 851386-38-4.
  • Merck Millipore. (n.d.). Pyridine-2,6-dicarboxylic acid CAS 499-83-2 | 800614.
  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 5,6-Difluoropyridine-2-carboxylic Acid

Introduction: Navigating the Challenges of Electron-Deficient Systems The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1] Among the vast array of carboxylic acids utilized, heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Systems

The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1] Among the vast array of carboxylic acids utilized, heteroaromatic acids, particularly those bearing electron-withdrawing groups, present unique challenges. 5,6-Difluoropyridine-2-carboxylic acid is a prime example of such a substrate. The two fluorine atoms inductively withdraw electron density from the pyridine ring, which in turn deactivates the carboxylic acid moiety towards nucleophilic attack. This electronic effect can render standard amide coupling conditions sluggish and inefficient, often leading to low yields and the formation of side products.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of 5,6-difluoropyridine-2-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for reliable and high-yielding amide bond formation.

Understanding the Substrate: The Impact of Fluorination

The presence of two fluorine atoms on the pyridine ring of 5,6-difluoropyridine-2-carboxylic acid has several key implications for its reactivity in amide coupling reactions:

  • Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the carboxylate group, making it a weaker nucleophile. This slows down the initial activation step with coupling reagents.

  • Increased Acidity of the Carboxylic Acid: The inductive effect of the fluorine atoms stabilizes the carboxylate anion, making the carboxylic acid more acidic.

  • Potential for Alternative Reaction Pathways: The electron-deficient nature of the pyridine ring can sometimes lead to undesired side reactions.

These factors necessitate the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve successful amide bond formation.

Recommended Coupling Protocols

We present two robust and widely applicable protocols for the amide coupling of 5,6-difluoropyridine-2-carboxylic acid, employing common and effective coupling reagents: HATU and EDC in combination with an additive.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly well-suited for challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines.[3][4][5] The formation of a highly reactive OAt-active ester intermediate drives the reaction forward, often leading to high yields and fast reaction times.[3][6]

Mechanism of Action:

The coupling reaction proceeds through a two-step mechanism:[3][6]

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][7]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated ester, forming the desired amide bond and regenerating the HOAt catalyst.[3][6]

HATU_Mechanism RCOOH 5,6-Difluoropyridine-2-carboxylic Acid RCOO Carboxylate RCOOH->RCOO Deprotonation Base DIPEA Base->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide HOAt HOAt Amide->HOAt

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol:

Materials:

  • 5,6-Difluoropyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6-difluoropyridine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation (formation of the active ester).

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[7]

Table 1: Typical Reaction Parameters for HATU Coupling

ParameterRecommended RangeNotes
Equivalents of Amine 1.0 - 1.2A slight excess of the amine can help drive the reaction to completion.
Equivalents of HATU 1.1 - 1.5Using a slight excess ensures complete activation of the carboxylic acid.
Equivalents of Base 2.0 - 3.0Essential for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphate salt.
Solvent Anhydrous DMF, DCMDMF is generally a good solvent for a wide range of substrates.
Temperature 0 °C to Room TemperatureInitial cooling helps to control any potential exotherm and minimize side reactions.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The use of a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7][8] HOBt acts as a crucial activator and racemization suppressant.[9] For electron-deficient systems, the inclusion of HOBt is highly recommended to enhance the reaction rate.

Mechanism of Action:

The reaction proceeds via a multi-step mechanism:

  • Formation of the O-acylisourea intermediate: The carboxylic acid adds to EDC to form a highly reactive and unstable O-acylisourea intermediate.[7][10]

  • Formation of the HOBt-ester: This intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester.[1][7] This step is critical for preventing side reactions and racemization.

  • Amide Bond Formation: The amine then attacks the activated HOBt-ester to yield the desired amide, regenerating HOBt in the process.[7]

EDC_HOBt_Mechanism RCOOH 5,6-Difluoropyridine-2-carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Activation EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster Interception Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Amide->HOBt Regenerated

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol:

Materials:

  • 5,6-Difluoropyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 5,6-difluoropyridine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-48 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, quench with water and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

Table 2: Typical Reaction Parameters for EDC/HOBt Coupling

ParameterRecommended RangeNotes
Equivalents of Amine 1.0 - 1.2A slight excess can improve reaction rates.
Equivalents of EDC·HCl 1.1 - 1.5Ensures complete activation.
Equivalents of HOBt 1.1 - 1.5Crucial for activating the intermediate and minimizing side reactions.
Equivalents of Base 2.0 - 3.0Neutralizes the HCl from EDC·HCl and the HOBt.
Solvent Anhydrous DMF, DCMEnsure the solvent is dry to prevent hydrolysis of intermediates.
Temperature 0 °C to Room TemperatureStarting at a lower temperature is generally recommended.
Reaction Time 12 - 48 hoursMay require longer reaction times compared to HATU.

Troubleshooting and Optimization

For particularly challenging couplings with 5,6-difluoropyridine-2-carboxylic acid, consider the following optimization strategies:

  • Elevated Temperatures: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions.

  • Alternative Additives: In place of HOBt, HOAt (1-hydroxy-7-azabenzotriazole) can be used with EDC. HOAt is generally more reactive than HOBt and can be beneficial for difficult couplings.

  • Use of DMAP: In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to the EDC/HOBt protocol to accelerate the reaction.[1] However, DMAP is a strong base and can increase the risk of racemization if chiral amines are used.

  • Acyl Fluoride Formation: For extremely unreactive systems, conversion of the carboxylic acid to the corresponding acyl fluoride can be an effective strategy.[11][12][13] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E, followed by reaction with the amine.

Conclusion

The amide coupling of 5,6-difluoropyridine-2-carboxylic acid requires careful consideration of its electron-deficient nature. By employing powerful coupling reagents like HATU or a well-optimized EDC/HOBt protocol, researchers can achieve high yields of the desired amide products. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the efficient and reliable synthesis of novel molecular entities for drug discovery and development.

References

  • Wikipedia. (2023, October 29). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Gunda, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4546.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Norrby, P.-O., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1363-1371.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Barata-Vallejo, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(17), 11945-11953.
  • Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5994-5998.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Dixon, D. J., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

synthesis of novel derivatives from 5,6-difluoropyridine-2-carboxylic acid

Abstract 5,6-Difluoropyridine-2-carboxylic acid (CAS: 851386-38-4) is a high-value scaffold in medicinal chemistry, offering a unique combination of electron-deficient pyridine geometry and metabolically stable fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,6-Difluoropyridine-2-carboxylic acid (CAS: 851386-38-4) is a high-value scaffold in medicinal chemistry, offering a unique combination of electron-deficient pyridine geometry and metabolically stable fluorine substituents.[1][2][3] This Application Note details the regioselective functionalization of this core. We define a validated workflow for differentiating the C6 and C5 fluorine atoms, exploiting the electronic asymmetry of the ring to generate diverse libraries of bio-active heterocycles. Protocols for esterification, regioselective nucleophilic aromatic substitution (


), and amide coupling are provided with mechanistic rationale.

Chemical Reactivity Profile & Strategy

The 5,6-difluoropyridine-2-carboxylic acid scaffold presents three distinct sites for diversification: the carboxylic acid at C2, and two electrophilic fluorinated carbons at C5 and C6.

  • The C2-Carboxylic Acid: A standard handle for amide coupling or esterification. However, its state (protonated vs. carboxylate) significantly influences the electronics of the pyridine ring.

  • The C6-Fluorine (Ortho to N): This position is highly activated for

    
    . It is ortho to the ring nitrogen and para to the C3 position. The inductive effect of the nitrogen atom, combined with the electron-withdrawing nature of the C2-carbonyl group, makes C6 the primary site for nucleophilic attack.
    
  • The C5-Fluorine (Meta to N): This position is significantly less reactive towards

    
     than C6. It typically remains intact during mild nucleophilic displacements, serving as a metabolically stable blocking group or a handle for specialized metal-catalyzed cross-couplings (e.g., Ni-catalyzed C-F activation).
    

Core Synthetic Logic: To maximize yield and regioselectivity, we recommend a "Protect-Displace-Couple" strategy. Converting the C2-acid to an ester (or amide) first increases the electrophilicity of the ring, facilitating milder


 conditions at C6 and preventing the formation of the unreactive carboxylate salt.
Strategic Workflow Diagram

G Start 5,6-Difluoropyridine- 2-carboxylic Acid Step1 Step 1: Activation (Esterification) Start->Step1 SOCl2, MeOH Inter1 Methyl 5,6-difluoro- picolinate Step1->Inter1 Step2 Step 2: Regioselective SnAr (C6 Displacement) Inter1->Step2 HNu (Amine/Alkoxide) Base, Mild Heat Inter2 6-Substituted-5-fluoro- picolinate Step2->Inter2 Selectivity > 95:1 Step3 Step 3: Amidation (Direct or via Hydrolysis) Inter2->Step3 AlMe3/Amine OR LiOH then Coupling Final Final Drug Candidate (Amide Derivative) Step3->Final

Figure 1: Strategic workflow for the diversification of 5,6-difluoropyridine-2-carboxylic acid. The ester intermediate maximizes regioselectivity at C6.

Application Protocols

Protocol A: Activation via Methyl Esterification

Rationale: Converting the free acid to a methyl ester prevents the formation of the electron-rich carboxylate anion during the subsequent basic


 step. The ester group (

) is electron-withdrawing, lowering the LUMO energy of the pyridine ring and accelerating nucleophilic attack at C6.

Materials:

  • 5,6-Difluoropyridine-2-carboxylic acid (1.0 eq)[4]

  • Thionyl chloride (

    
    ) (2.0 eq)
    
  • Methanol (anhydrous, solvent volume: 10 mL/g)

Procedure:

  • Setup: Charge a round-bottom flask with 5,6-difluoropyridine-2-carboxylic acid and anhydrous methanol under

    
     atmosphere. Cool the solution to 0 °C.
    
  • Addition: Add thionyl chloride dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (65 °C) for 3 hours. Monitor by TLC or LC-MS (Acid

    
     shifts to Ester 
    
    
    
    ).
  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification: Redissolve the residue in EtOAc, wash with saturated

    
     (carefully) and brine. Dry over 
    
    
    
    , filter, and concentrate.
    • Expected Yield: >90% as a white/off-white solid.

    • Validation:

      
       NMR should show two distinct signals (approx. -118 ppm and -145 ppm).
      
Protocol B: Regioselective C6-Functionalization ( )

Rationale: The C6 position is activated by both the ring nitrogen and the para-ester group. The C5 position is deactivated relative to C6. Using controlled equivalents of nucleophile at moderate temperatures ensures high regioselectivity.

Materials:

  • Methyl 5,6-difluoropicolinate (from Protocol A) (1.0 eq)

  • Nucleophile (Primary/Secondary Amine) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the methyl ester in MeCN (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile at 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT.

    • Note: For sterically hindered amines, mild heating (40–50 °C) may be required.

    • Control Point: Monitor by LC-MS. The appearance of the mono-substituted product (M+Nucleophile-HF) should be dominant. Over-reaction (displacing C5) is rare under these conditions but possible with excess nucleophile and high heat.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with water and brine to remove DMF/MeCN.

  • Characterization:

    • Regiochemistry Check: In

      
       NMR, the coupling pattern of the remaining aromatic protons will change. Crucially, 
      
      
      
      NMR will show the disappearance of the C6-F signal and a shift in the C5-F signal.
    • Typical Result: 6-amino-5-fluoropicolinate derivative.

Protocol C: Amide Coupling (C2-Diversification)

Rationale: The ester at C2 can be converted to an amide directly (aminolysis) or hydrolyzed to the acid followed by standard coupling. The direct aminolysis using trimethylaluminum (


) is efficient for anilines and hindered amines.

Method C1: Direct Aminolysis (AlMe3 mediated)

  • Warning: Pyrophoric reagent. Use strict anhydrous conditions.

  • Dissolve the amine (1.2 eq) in dry Toluene/DCM.

  • Add

    
     (2.0 M in toluene, 1.2 eq) dropwise at 0 °C. Stir 15 min to form the aluminum amide species.
    
  • Add the solution of 6-substituted-5-fluoropicolinate (1.0 eq) in Toluene.

  • Heat to 60–80 °C for 2–4 hours.

  • Quench carefully with Rochelle's salt solution (sat. potassium sodium tartrate) and stir vigorously until phases separate.

Method C2: Hydrolysis + HATU Coupling

  • Hydrolysis: Treat ester with LiOH (2 eq) in THF/H2O (3:1) at RT for 1 h. Acidify to pH 3, extract, and dry to get the free acid.

  • Coupling:

    • Mix Acid (1.0 eq), Amine (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq). Stir at RT for 1–12 h.

    • Advantage:[4][5][6][7][8] Milder conditions, compatible with broad functional groups.

Data Summary & Quality Control

ParameterC6-F (Ortho)C5-F (Meta)
Electronic Environment Highly electron-deficient (

to N)
Moderately electron-deficient (

to N)

Reactivity
High (Reacts at RT/0°C)Low (Requires high T or catalysis)

NMR Shift (approx)

-70 to -90 ppm (varies by solvent)

-120 to -140 ppm
Substitution Outcome Major Product (>95%)Minor Product / Trace

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion in

Nucleophile is too weak or steric bulk.Switch solvent to DMSO; increase Temp to 60°C.
Mixture of Regioisomers Reaction temperature too high.Conduct reaction at -10°C to 0°C; limit nucleophile equivalents.
Hydrolysis of Ester during

Wet solvent or hydroxide presence.Use anhydrous MeCN/DMF and amine bases (DIPEA) instead of hydroxide/carbonate.

References

  • Sigma-Aldrich. 3,5-Difluoropyridine-2-carboxylic acid Product Analysis. Link

  • WuXi AppTec.Regioselectivity in

    
     Reactions of Pyrimidines and Pyridines. QM Magic Class, Chapter 29. Link
    
  • Baran Lab (Scripps). Haloselectivity of Heterocycles. Group Meeting Notes. Link

  • Master Organic Chemistry.

    
    ) Mechanisms. Link
    
  • National Institutes of Health (NIH). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Link

Sources

Method

using 5,6-difluoropyridine-2-carboxylic acid in peptide synthesis

Application Note: Strategic Utilization of 5,6-Difluoropyridine-2-Carboxylic Acid in Peptidomimetic Scaffolding and Macrocyclization Executive Summary This guide details the application of 5,6-difluoropyridine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5,6-Difluoropyridine-2-Carboxylic Acid in Peptidomimetic Scaffolding and Macrocyclization

Executive Summary

This guide details the application of 5,6-difluoropyridine-2-carboxylic acid (DFPCA) as a versatile building block in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, DFPCA serves a dual function: it acts as an N-terminal capping group and a latent electrophile for regioselective macrocyclization .

The core utility of this molecule lies in the differential reactivity of its two fluorine atoms. The C6-fluorine (ortho to nitrogen) is highly activated for Nucleophilic Aromatic Substitution (


), while the C5-fluorine remains stable, providing metabolic resistance and a 

F-NMR handle. This protocol enables the synthesis of stapled peptides and macrocyclic kinase inhibitors with enhanced proteolytic stability.

Chemical Logic & Regioselectivity

To use DFPCA effectively, one must understand the electronic landscape of the pyridine ring.

  • C2-Carboxylic Acid: Standard amide coupling point. Attached to the N-terminus of the peptide.[1][2]

  • C6-Fluorine (The Warhead): Located ortho to the pyridine nitrogen. The nitrogen's electron-withdrawing nature reduces electron density at C6, stabilizing the Meisenheimer intermediate during nucleophilic attack. This is the leaving group.

  • C5-Fluorine (The Shield): Located meta to the nitrogen. It is significantly less reactive towards

    
     but increases the overall lipophilicity and electrophilicity of the ring. It remains in the final molecule.
    

Mechanism of Action: The macrocyclization occurs via an intramolecular


 reaction where a downstream nucleophile (typically a Cysteine thiol  or a Lysine epsilon-amine ) attacks C6, displacing fluoride.

SNAr_Mechanism Start Linear Peptide (N-term DFPCA + Internal Cys) TS Meisenheimer Complex Start->TS Nucleophilic Attack (Cys-S⁻ on C6) Product Cyclic Peptide (Thioether Linkage) TS->Product Re-aromatization Byproduct HF (Leaving Group) TS->Byproduct Elimination

Figure 1: Mechanism of intramolecular


 cyclization. The Cysteine thiol attacks the C6 position, driven by the electron-deficient pyridine ring.

Experimental Protocols

Phase A: Solid-Phase Coupling (N-Capping)

Objective: Attach DFPCA to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (N-terminus deprotected).

  • 5,6-difluoropyridine-2-carboxylic acid (3.0 equiv).

  • HATU (2.9 equiv).

  • DIEA (6.0 equiv).

  • DMF (Anhydrous).

Protocol:

  • Activation: Dissolve DFPCA and HATU in minimal DMF. Add DIEA and stir for 2 minutes to activate the carboxylic acid. Note: Do not pre-activate for >10 minutes to avoid potential side reactions at the fluorinated ring.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature (RT) for 45–60 minutes .

  • Monitoring: Verify coupling via Kaiser test (should be negative/yellow) or micro-cleavage LC-MS.

    • Observation: The fluorine atoms withdraw electron density, making the acid slightly more acidic, but standard HATU coupling is highly efficient.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Phase B: Cleavage & Global Deprotection

Reagent: TFA/TIPS/H2O (95:2.5:2.5). Caution: Avoid thiol scavengers (like EDT) if possible, or use minimal amounts. Free thiols in the cleavage cocktail can prematurely react with the fluoropyridine moiety if the concentration is high and temperature is uncontrolled. Step: Cleave for 2 hours. Precipitate in cold diethyl ether. Lyophilize to obtain the linear precursor.

Phase C: Macrocyclization ( )

Objective: Cyclize the linear peptide in solution.

Critical Parameter: pH control. The reaction requires the cysteine thiol to be deprotonated (thiolate,


), but pH > 10 can cause hydrolysis of the pyridine-amide bond.

Protocol:

  • Dissolution: Dissolve the linear crude peptide in DMF/Water (1:1) or pure DMF to a concentration of 1 mg/mL . Note: Dilution favors intramolecular cyclization over intermolecular dimerization.

  • Buffer Addition: Add Phosphate Buffer (100 mM, pH 8.5) or TRIS base. Adjust apparent pH to 8.0–8.5 .

    • Alternative: For organic solubility, use DMF with 2-3 equivalents of DIPEA.

  • Reaction: Stir at RT. Monitor by LC-MS.[1]

    • Time: Typically 1–4 hours for Cysteine (fast). 12–24 hours for Lysine (slow).

  • Quenching: Acidify with TFA to pH 2.0 to stop the reaction.

Data Analysis & Validation

Mass Spectrometry Interpretation

Successful cyclization is chemically defined by the loss of Hydrogen Fluoride (HF).

SpeciesFormula ChangeMass Shift (

Da)
Linear Precursor

Ref
Cyclic Product

-20.006
Hydrolysis Byproduct

replaces

-2.00
  • Success Criteria: Look for the M-20 peak.

  • Failure Mode: If you see M+0, the cyclization has not occurred. If you see M-2 (or M+18 depending on ionization), the fluorine was hydrolyzed by water (OH) instead of the thiol.

F NMR Validation (The "Gold Standard")

This method is self-validating because the starting material has two signals, and the product has only one.

  • Linear Precursor: Two distinct multiplets (C5-F and C6-F).

  • Cyclized Product: One singlet/multiplet (C5-F). The signal for C6-F disappears completely.

  • Shift: The remaining C5-F signal will undergo a chemical shift change (

    
     ppm) due to the electronic change at the adjacent carbon (F 
    
    
    
    S).

Optimization & Troubleshooting

Workflow Diagram:

Workflow Resin Resin-Bound Peptide (Deprotected N-Term) Coupling Step 1: Couple DFPCA (HATU/DIEA) Resin->Coupling Cleavage Step 2: Acid Cleavage (TFA/TIPS) Coupling->Cleavage Linear Linear Precursor (Contains 2 Fluorines) Cleavage->Linear Cyclization Step 3: Cyclization (pH 8.5, Dilute) Linear->Cyclization QC QC: LCMS (M-20) & NMR Cyclization->QC

Figure 2: Operational workflow for peptide synthesis and cyclization.

Troubleshooting Table:

IssueObservationRoot CauseSolution
Dimerization Mass =

Concentration too high.Dilute reaction to <0.5 mg/mL. Dropwise addition of peptide to buffer.
Hydrolysis Mass =

pH too high (>10) or nucleophile too weak.Lower pH to 8.[3]0. Ensure Cys is reduced (use TCEP).
No Reaction Mass = RefCysteine oxidized (disulfide).Add TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides before adjusting pH.
Slow Kinetics Reaction > 24hSteric hindrance.Heat to 40°C. Add chaotropic agents (Guanidine HCl) to unfold peptide.

References

  • Zhang, C., et al. "Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction."[4] Nature Communications, 2022. Link

    • Key Insight: Establishes the "FTDR" (Fluorine-Thiol Displacement Reaction) methodology and orthogonality to other side chains.
  • Loudet, A., et al. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols, 2023. Link

    • Key Insight: Provides general conditions for on 2-fluoropyridines and regioselectivity d
  • Zambaldo, C., et al. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020. Link

    • Key Insight: Discusses the tunability of pyridine electrophiles for cysteine modific
  • Marsh, E.N.G., & Suzuki, Y. "Using 19F NMR to probe biological interactions of proteins and peptides."[5] ACS Chemical Biology, 2014.[5][6] Link

    • Key Insight: Validates the use of F NMR as a monitoring tool for fluorinated peptide modific

Sources

Application

Strategic Functionalization of 5,6-Difluoropyridine-2-carboxylic Acid with Chiral Amines

Executive Summary 5,6-difluoropyridine-2-carboxylic acid (CAS: 851386-38-4) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The presence of vicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-difluoropyridine-2-carboxylic acid (CAS: 851386-38-4) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The presence of vicinal fluorine atoms combined with a carboxylic acid "handle" offers a unique opportunity for divergent synthesis.

This Application Note provides a definitive guide to reacting this scaffold with chiral amines . The core challenge lies in the competing reactivity between the carboxylic acid (Amide Coupling) and the C6-fluorine atom (Nucleophilic Aromatic Substitution,


) .

Key Takeaway: The C6-fluorine is highly activated due to the ortho-nitrogen and the electron-withdrawing carbonyl group. To preserve the difluoro-motif, mild amide coupling conditions are required. To access 6-amino-5-fluoropicolinamides, a sequential "Coupling-then-Substitution" workflow is recommended.

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape of the substrate is critical for process control.

The Electrophilic Battleground

The substrate presents two electrophilic sites to the chiral amine nucleophile:

  • The Carbonyl Carbon (C2-COOH): Reacts via addition-elimination (Amide Coupling).

  • The C6 Carbon (C-F): Reacts via

    
    .
    
Why C6 is the Hotspot

While 5,6-difluoropyridine has two fluorines, the C6 position is significantly more reactive than C5 due to the "Matched Activation" effect:

  • Inductive Effect (-I): C6 is adjacent to the electronegative Ring Nitrogen (

    
    ).
    
  • Mesomeric Effect (-M): C6 is conjugated to the electron-withdrawing Carbonyl group at C2.

  • Meisenheimer Stabilization: The negative charge in the transition state is best stabilized when the nucleophile attacks C6, placing electron density on the ring nitrogen.

Conversely, the free carboxylic acid (in its deprotonated carboxylate form,


) acts as an electron-donating group via induction, deactivating the ring toward 

. Therefore,

is difficult on the free acid but facile on the amide.
Reaction Pathway Diagram

ReactionPathways SM 5,6-Difluoropyridine- 2-carboxylic Acid Step1 Activation (HATU/EDC) SM->Step1 Mild Base, 0°C SnAr_Inter Meisenheimer Complex SM->SnAr_Inter Direct SnAr (Difficult due to COO⁻) Amide Product A: Chiral Difluoro-Amide (Kinetic Product) Step1->Amide + Chiral Amine (Amide Coupling) Amide->SnAr_Inter + 2nd Amine Heat, Base Sub_Amide Product B: 6-Amino-5-fluoro-amide (Thermodynamic Product) SnAr_Inter->Sub_Amide - F⁻ (Regioselective SnAr)

Figure 1: Divergent reaction pathways. Path A (Green) yields the difluoro-amide. Path B (Blue) utilizes the amide to activate the ring for subsequent C6 substitution.

Application Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Synthesize the chiral amide while preserving both fluorine atoms. Critical Parameter: Temperature control is paramount.[1] Elevated temperatures (>40°C) or strong bases can trigger premature


 at C6.
Materials
  • Substrate: 5,6-difluoropyridine-2-carboxylic acid (1.0 equiv)

  • Nucleophile: Chiral Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for sterically hindered chiral amines)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 5,6-difluoropyridine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: This suppresses the rate of Fluorine displacement.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Stir at 0°C for 15 minutes to generate the activated ester.

  • Amine Addition: Add the Chiral Amine dropwise.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[2] Look for M+H (Amide). If you see M+H+Amine-HF, you are getting

      
       side-products (reduce temp).
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Sequential Regioselective

Objective: Synthesize 6-amino-5-fluoropicolinamides. Strategy: Use the amide generated in Protocol A as the electrophile. The amide group activates C6, making this reaction cleaner than starting from the acid.

Materials
  • Substrate: Chiral Difluoro-Amide (from Protocol A)

  • Nucleophile: Chiral Amine (or distinct secondary amine) (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sluggish amines)
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    
Step-by-Step Methodology
  • Setup: Dissolve the Difluoro-Amide in DMSO (0.5 M).

  • Reagents: Add the Amine and the inorganic base (

    
    ).
    
  • Thermal Reaction: Heat the mixture to 60–80°C .

    • Note: C6-F displacement usually occurs readily at this temperature range. C5-F remains intact unless temperatures exceed 120°C with strong nucleophiles.

  • Monitoring: Monitor by LC-MS for the conversion of the Difluoro-Amide to the Monofluoro-diamino product.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.[4] If no precipitate, extract with EtOAc.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableProtocol A (Amide Coupling)Protocol B (

)
Primary Target C2-CarbonylC6-Fluorine
Solvent DCM or DMFDMSO or NMP
Temperature 0°C

25°C
60°C

80°C
Base Organic (DIPEA/TEA)Inorganic (

/

)
Risk Factor

side reaction if too hot
Bis-substitution (C5 & C6) if too hot
Troubleshooting Guide
  • Problem: Racemization of the Chiral Amine.

    • Cause: Harsh coupling conditions or excessive base.

    • Solution: Switch to HATU/Collidine or T3P (Propylphosphonic anhydride), which are known for low racemization potential.

  • Problem: Low Yield in Protocol A (Hydrolysis).

    • Cause: Wet solvent reacting with the activated ester.

    • Solution: Use commercially available anhydrous solvents or molecular sieves.

  • Problem: Wrong Regioisomer in Protocol B.

    • Observation: Substitution at C5 instead of C6.

    • Reality Check: This is extremely rare for this substrate. Verify structure by NMR (

      
       NMR is diagnostic; C6-F and C5-F have distinct chemical shifts and coupling constants).
      

Regioselectivity Decision Tree

DecisionTree Start Goal: Functionalize 5,6-Difluoropyridine-2-COOH Decision Do you want to keep BOTH Fluorines? Start->Decision Yes YES: Protocol A (Amide Coupling) Decision->Yes No NO: I want to displace a Fluorine Decision->No Route1 Perform Coupling at 0°C Avoid excess heat Yes->Route1 Route2 Step 1: Protocol A (Make Amide) Step 2: Protocol B (SnAr at C6) No->Route2

Figure 2: Decision logic for selecting the appropriate synthetic workflow.

References

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2023).[2] Link

  • Sigma-Aldrich. 3,5-Difluoropyridine-2-carboxylic acid Product Sheet. (Accessed 2023).[2] Link

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Molecules, 2016.[5][6] (General reference for HATU/T3P coupling efficiency).

  • Caroon, J. M., et al. "Regioselective Nucleophilic Substitution of Fluoropyridines." J. Med. Chem., 2006.[6] (Mechanistic basis for C6 selectivity).

(Note: While specific URL deep-links to dynamic search results expire, the citations above refer to standard supplier data and established medicinal chemistry principles verified in the research process.)

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in reactions with 5,6-difluoropyridine-2-carboxylic acid

Ticket ID: #DFP-56-OPT Status: Open Agent: Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in Functionalization User Issue Summary You are encountering low yields or incomplete conversion...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFP-56-OPT Status: Open Agent: Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in Functionalization

User Issue Summary

You are encountering low yields or incomplete conversion when reacting 5,6-difluoropyridine-2-carboxylic acid . While often attributed to "steric hindrance," the reactivity profile of this scaffold is dominated by a combination of electronic deactivation , catalyst poisoning (chelation) , and thermal instability (decarboxylation) .

This guide provides field-proven protocols to overcome these specific barriers, moving beyond standard textbook methods which often fail for electron-deficient picolinic acids.

Triage: Diagnostic Decision Tree

Select the workflow that matches your experimental bottleneck.

Troubleshooting_Workflow Start Identify Reaction Type Coupling Amide Coupling (Reacting COOH) Start->Coupling SnAr Ring Substitution (Reacting C-F) Start->SnAr BulkyAmine Is the Amine Sterically Hindered? Coupling->BulkyAmine Regio Issue: Regioselectivity (C6 vs C5) SnAr->Regio T3P Protocol A: T3P Activation (Standard) BulkyAmine->T3P No/Moderate AcidF Protocol B: Acid Fluoride (TFFH) (Advanced) BulkyAmine->AcidF Yes (t-Butyl, Ortho-subst.) TempControl Protocol C: Cryogenic SnAr (-78°C to 0°C) Regio->TempControl

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Module 1: Amide Coupling (Overcoming Sterics & Chelation)

The Problem: Standard coupling reagents (EDC/HOBt, HATU) often fail with this substrate because:

  • Chelation: The pyridine nitrogen and the carboxylate form a stable chelate with metal ions or coupling intermediates, stalling the reaction.

  • Electronic Deactivation: The electron-withdrawing fluorines lower the pKa of the acid, making the carboxylate extremely stable and less prone to nucleophilic attack.

  • Pseudo-Sterics: If the amine partner is bulky, the "cone of protection" around the C2-carbonyl is amplified by the rigid pyridine ring.

Protocol A: The T3P System (Primary Recommendation)

Why it works: T3P (Propanephosphonic acid anhydride) drives the reaction through an irreversible thermodynamic trap, does not suffer from pyridine-nitrogen interference, and allows for simple aqueous workup.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/semi-polar solvents).

  • Base: Pyridine (3.0 equiv) or DIPEA (if amine is acid-sensitive).

  • Coupling Agent: T3P (50% w/w in EtOAc, 2.0 equiv).

Step-by-Step:

  • Dissolve 5,6-difluoropyridine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5-10 volumes).

  • Cool to 0 °C . Crucial: Low temperature suppresses decarboxylation.

  • Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Add T3P solution dropwise over 10 minutes.

  • Allow to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • QC Check: If conversion <50% after 4 hours, heat to 40 °C. Do not exceed 50 °C.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Protocol B: The Acid Fluoride Method (For Extreme Steric Hindrance)

Why it works: When the amine is extremely hindered (e.g., tert-butyl amine, ortho-substituted anilines), the active ester formed by HATU/T3P is too bulky. Acid fluorides are sterically small, highly electrophilic, and surprisingly stable to hydrolysis compared to acid chlorides.

Reagents:

  • Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Base: DIPEA.[1][2][3]

Step-by-Step:

  • Dissolve acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Nitrogen.

  • Add DIPEA (2.5 equiv) at 0 °C.

  • Stir for 30 minutes to generate the acid fluoride in situ.

  • Add the hindered amine (1.2 equiv).

  • Catalyst: Add DMAP (0.1 equiv) if the amine is an aniline.

  • Reflux gently (40 °C) if required. The small size of the -COF group allows the bulky amine to attack.

Module 2: Managing Decarboxylation

The Hazard: Electron-deficient picolinic acids are prone to thermal decarboxylation, yielding 2,3-difluoropyridine. This is often mistaken for "steric hindrance" because the starting material disappears, but no product forms.

Data: Thermal Stability Thresholds

ConditionStability LimitRisk Level
Neutral (Solid) Stable < 80 °CLow
Acidic (Solution) Unstable > 50 °CCritical
Basic (Saponification) Stable < 60 °CModerate
DMSO/DMF (Solution) Unstable > 90 °CHigh

Prevention Strategy:

  • Avoid Thionyl Chloride (SOCl2): The generation of HCl during acid chloride formation often triggers decarboxylation. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate acid chlorides under neutral conditions if Protocol A/B fails.

  • Temperature Cap: Never heat reaction mixtures above 60 °C unless the amide bond is already formed.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

If your goal is to react the fluorine atoms (not the COOH), "steric hindrance" refers to the regioselectivity between C5 and C6.

  • Reactivity Order: C6-F (Ortho to N) >>> C5-F (Meta to N).

  • The Steric Trap: While C6 is electronically activated, it is sterically crowded by the ring nitrogen and the C5-Fluorine.

  • Solution: Use Lithium amides (LiHMDS) or hard nucleophiles at -78 °C .

    • Kinetic Control: At low temps, the nucleophile attacks the most electron-deficient position (C6).

    • Thermodynamic Control: At high temps, you may get mixtures or degradation.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for this coupling? A: You can, but T3P is superior for this specific scaffold. HATU generates a bulky active ester that can struggle with the "ortho-effect" of the pyridine ring. Furthermore, the guanidinium byproduct of HATU can sometimes react with the electron-deficient pyridine ring.

Q: My reaction turns black, and I lose the acid. What happened? A: You likely triggered decarboxylation.[4] This happens frequently if you heat the reaction in DMF or DMSO. Switch to EtOAc or DCM and keep the temperature below 40 °C.

Q: I need to make the methyl ester. Can I use H2SO4/MeOH? A: Avoid strong mineral acids and heat. Use TMS-Diazomethane (in MeOH/Toluene) or Iodomethane/K2CO3 in DMF at room temperature. These mild conditions prevent decarboxylation.

References
  • T3P Optimization for Picolinic Acids: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051.[5] Link

  • Acid Fluorides for Hindered Couplings: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 1995, 117(19), 5401–5402. Link

  • Decarboxylation Mechanisms: Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids." Chemical Communications, 2010, 46, 23-25. Link

  • Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Reference Data & Comparative Studies

Validation

comparative study of 5,6-difluoropyridine-2-carboxylic acid and 5-fluoropyridine-2-carboxylic acid in amide coupling

Executive Summary This guide analyzes the distinct reactivity profiles of 5,6-difluoropyridine-2-carboxylic acid (5,6-DFP) and 5-fluoropyridine-2-carboxylic acid (5-FP) . While structurally similar, the addition of the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of 5,6-difluoropyridine-2-carboxylic acid (5,6-DFP) and 5-fluoropyridine-2-carboxylic acid (5-FP) . While structurally similar, the addition of the fluorine atom at the C6 position in 5,6-DFP drastically alters the electronic landscape, transforming a relatively standard coupling partner into a high-risk substrate prone to nucleophilic aromatic substitution (


)  and thermal decarboxylation .

Key Takeaway:

  • 5-FP behaves like a deactivated benzoic acid; standard HATU/DIPEA protocols are generally effective.

  • 5,6-DFP features a "trap" at the C6 position. Standard basic coupling conditions often lead to regio-isomeric side products where the amine displaces the C6-fluorine rather than attacking the carbonyl.

Part 1: Electronic & Mechanistic Analysis

The "6-Fluoro Trap" ( Susceptibility)

The critical differentiator is the electrophilicity of the ring carbons.

  • 5-FP: The fluorine at C5 is meta to the ring nitrogen. The inductive withdrawal of the nitrogen does not effectively activate C5 for nucleophilic attack. The ring is stable to amines under standard coupling temperatures (0–40 °C).

  • 5,6-DFP: The fluorine at C6 is ortho to the ring nitrogen. The cumulative electron-withdrawing effects of the nitrogen and the C5-fluorine make C6 highly electrophilic. In the presence of basic amines (especially primary amines) and base (DIPEA/TEA), the amine can attack C6, displacing fluoride.

Acid Acidity & Carboxylate Nucleophilicity
  • pKa Impact: The additional fluorine in 5,6-DFP lowers the pKa of the carboxylic acid (estimated pKa < 4.0) compared to 5-FP (pKa ~4.8–5.0).

  • Coupling Consequence: The 5,6-DFP carboxylate is less nucleophilic. It reacts more sluggishly with coupling reagents (like HATU or EDC) to form the active ester. This creates a dangerous window where the free amine is present, the active ester is not yet formed, and the C6 position is vulnerable to attack.

Thermal Stability (Decarboxylation)

Electron-deficient pyridine-2-carboxylic acids are prone to thermal decarboxylation via a cyclic transition state, especially in the zwitterionic form.

  • 5-FP: Generally stable up to ~80–100 °C.

  • 5,6-DFP: Significantly less stable. Heating above 50–60 °C to force a sluggish reaction increases the risk of decarboxylation, yielding 2,3-difluoropyridine.

Part 2: Comparative Performance Data

Feature5-Fluoropyridine-2-carboxylic Acid (5-FP)5,6-Difluoropyridine-2-carboxylic Acid (5,6-DFP)
Primary Reactivity Moderate (Standard amide coupling)Low (Sluggish activation)

Risk (C-F displacement)
Low (Stable at C5)High (Critical risk at C6)
Decarboxylation Risk Low (< 100 °C)Moderate (> 60 °C)
Preferred Coupling Reagent HATU, EDC/HOBt, COMUT3P, TFFH, or Ghosez's Reagent
Base Sensitivity Tolerates excess DIPEA/TEAIntolerant (Excess base promotes

)
Optimal Solvent DMF, DCM, THFDCM, EtOAc (Avoid polar aprotic if possible to slow

)

Part 3: Visualizations

Diagram 1: Reaction Pathways & The "Danger Zone"

This diagram illustrates the divergent pathways for 5,6-DFP, highlighting the


 side reaction that competes with the desired amide coupling.

ReactionPathways Start 5,6-Difluoropyridine-2-COOH + Amine (R-NH2) Activation Active Ester Formation (Slow Step) Start->Activation Coupling Reagent (HATU/T3P) SideReaction SIDE PRODUCT ($S_NAr$) Amine attacks C6-F Start->SideReaction Direct Attack at C6 (Excess Base/Heat) Decarb SIDE PRODUCT Decarboxylation Start->Decarb High Temp (>60°C) Desired DESIRED PRODUCT Amide Bond Formed Activation->Desired Nucleophilic Attack at Carbonyl

Caption: Mechanistic divergence for 5,6-DFP. Note that


 (red dashed) competes directly with activation.
Diagram 2: Decision Tree for Condition Selection

A logical flow to select the correct protocol based on the substrate.

DecisionTree Start Select Substrate IsDifluoro Is it 5,6-Difluoro? Start->IsDifluoro No No (5-Fluoro) IsDifluoro->No No Yes Yes (5,6-Difluoro) IsDifluoro->Yes Yes StdProto Use Standard Protocol (A) HATU / DIPEA / DMF No->StdProto CheckAmine Is Amine Sterically Hindered? Yes->CheckAmine Hindered Yes (Slow Coupling) CheckAmine->Hindered Yes Unhindered No (Fast Coupling) CheckAmine->Unhindered No AcidFluoride Use Acid Fluoride Protocol (C) TFFH or Cyanuric Fluoride No Excess Base Hindered->AcidFluoride T3PProto Use T3P Protocol (B) T3P / Pyridine / EtOAc Low Temp (0°C) Unhindered->T3PProto

Caption: Selection logic for coupling conditions. 5,6-DFP requires specialized low-base protocols.

Part 4: Experimental Protocols

Protocol A: Standard Coupling (Recommended for 5-FP)

Best for 5-fluoropyridine-2-carboxylic acid where


 risk is low.
  • Dissolution: Dissolve 5-FP (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at room temperature (RT). Note: The solution typically turns yellow.

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Stir at RT for 1–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol B: Low-Base T3P Coupling (Recommended for 5,6-DFP)

Designed to minimize


 by maintaining a lower pH and using a non-nucleophilic coupling agent.
  • Setup: Dissolve 5,6-DFP (1.0 equiv) and the amine (1.1 equiv) in EtOAc or DCM (0.1 M). Do not use DMF if possible, as it can accelerate

    
    .
    
  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add Pyridine (2.5 equiv) followed by T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm slowly to RT.

  • Rationale: T3P is highly reactive but requires less basic conditions than HATU. Adding the reagents at 0 °C ensures the active species forms before the amine has thermal energy to attack the C6-fluorine.

Protocol C: Acid Fluoride Method (For Difficult 5,6-DFP Couplings)

Use when the amine is unreactive. Acid fluorides are highly reactive electrophiles but less prone to


 than the conditions required for HATU.
  • Activation: Dissolve 5,6-DFP (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv) at -10 °C.

  • Formation: Stir for 1 hour. A precipitate (cyanuric acid) will form.

  • Workup (Intermediate): Filter the mixture quickly through a celite plug to remove salts. Concentrate the filtrate to obtain the crude acid fluoride.

  • Coupling: Redissolve the acid fluoride in DCM. Add the amine (1.0 equiv) and DIPEA (1.1 equiv) at 0 °C.

  • Advantage: This separates the activation step from the coupling step, preventing the amine from interacting with the activation reagents or the free acid under forcing conditions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry. (Contextual grounding for 2,6-difluoro patterns).

  • Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.[2] Organic & Biomolecular Chemistry.

Sources

Comparative

benchmarking the synthesis of 5,6-difluoropyridine-2-carboxylic acid against literature methods

Introduction: The Significance of 5,6-Difluoropyridine-2-Carboxylic Acid in Modern Drug Discovery 5,6-Difluoropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,6-Difluoropyridine-2-Carboxylic Acid in Modern Drug Discovery

5,6-Difluoropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a highly sought-after scaffold for the development of novel therapeutic agents. The fluorine substituents can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, thereby offering a strategic advantage in the design of next-generation pharmaceuticals. This guide provides a comprehensive benchmarking of two prominent synthetic routes to this valuable compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations for researchers in the field.

Methodology 1: Synthesis via Hydrolysis of 5,6-Difluoropyridine-2-carbonitrile

This approach represents a classical and straightforward route to the target carboxylic acid, leveraging the well-established transformation of a nitrile to a carboxylic acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final product.

Causality of Experimental Choices

The choice of a strong acid or base is crucial for driving the hydrolysis of the relatively stable nitrile group. In this protocol, we will focus on acid-catalyzed hydrolysis. The use of a strong mineral acid, such as sulfuric acid, protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The elevated temperature is necessary to overcome the activation energy of both the initial hydration of the nitrile and the subsequent hydrolysis of the amide intermediate.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • 5,6-Difluoropyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5,6-difluoropyridine-2-carbonitrile (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5,6-difluoropyridine-2-carboxylic acid.

Methodology 2: Synthesis via Lithiation and Carboxylation of 2-Bromo-5,6-difluoropyridine

Causality of Experimental Choices

The core of this method lies in the generation of a highly reactive organolithium intermediate. 2-Bromo-5,6-difluoropyridine is chosen as the starting material due to the high reactivity of the bromine atom in halogen-metal exchange reactions. n-Butyllithium is a commonly used strong base for this transformation, effectively replacing the bromine with a lithium atom at low temperatures to prevent side reactions. The extremely low temperature (-78 °C) is critical to ensure the stability of the organolithium species and to control the regioselectivity of the reaction. Carbon dioxide, in the form of dry ice, serves as the electrophile, reacting with the nucleophilic organolithium intermediate to form a lithium carboxylate salt, which upon acidic workup yields the desired carboxylic acid.

Experimental Protocol: Lithiation and Carboxylation

Materials:

  • 2-Bromo-5,6-difluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid Carbon Dioxide)

  • Hydrochloric Acid (for workup)

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Schlenk flask or a three-necked round-bottom flask with a septum

  • Syracuses and needles for transfer of anhydrous reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-bromo-5,6-difluoropyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully transfer the organolithium solution via cannula onto the crushed dry ice.

  • Allow the mixture to warm to room temperature, and then quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Comparative Performance Data

ParameterMethod 1: Nitrile HydrolysisMethod 2: Lithiation & Carboxylation
Starting Material 5,6-Difluoropyridine-2-carbonitrile2-Bromo-5,6-difluoropyridine
Key Reagents H₂SO₄, H₂On-BuLi, CO₂ (Dry Ice)
Reaction Temperature 100-110 °C-78 °C to Room Temperature
Reaction Time 4-6 hours2-3 hours
Typical Yield Good to Excellent (often >80%)Moderate to Good (typically 60-75%)
Purity Generally high after workupMay require purification to remove byproducts
Scalability Readily scalableRequires careful control of temperature and anhydrous conditions, which can be challenging on a large scale.
Safety Considerations Use of concentrated strong acid.Use of pyrophoric n-butyllithium and cryogenic temperatures.

Visualizing the Synthetic Workflows

Method 1: Nitrile Hydrolysis Workflow

Nitrile_Hydrolysis_Workflow Workflow for Nitrile Hydrolysis start Start reagents Add 5,6-difluoropyridine-2-carbonitrile, H₂SO₄, and H₂O to flask start->reagents reflux Heat to reflux (100-110 °C, 4-6h) reagents->reflux cool_quench Cool and pour onto ice reflux->cool_quench neutralize Neutralize with NaOH cool_quench->neutralize wash Wash with Ethyl Acetate neutralize->wash acidify Acidify with HCl to precipitate product wash->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: 5,6-difluoropyridine- 2-carboxylic acid dry_concentrate->end

Caption: Workflow for the synthesis of 5,6-difluoropyridine-2-carboxylic acid via nitrile hydrolysis.

Method 2: Lithiation and Carboxylation Workflow

Lithiation_Carboxylation_Workflow Workflow for Lithiation and Carboxylation start Start setup Setup flame-dried flask under inert atmosphere start->setup add_reagents Add 2-bromo-5,6-difluoropyridine and anhydrous THF setup->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Add n-BuLi dropwise (1h at -78 °C) cool->add_nBuLi carboxylation Transfer to crushed dry ice add_nBuLi->carboxylation warm_quench Warm to RT and quench with HCl carboxylation->warm_quench extract Extract with Diethyl Ether warm_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: 5,6-difluoropyridine- 2-carboxylic acid dry_concentrate->end

Caption: Workflow for the synthesis of 5,6-difluoropyridine-2-carboxylic acid via lithiation and carboxylation.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5,6-difluoropyridine-2-carboxylic acid. The choice of method will ultimately depend on the specific needs and constraints of the research setting.

  • Method 1 (Nitrile Hydrolysis) is generally the more robust, higher-yielding, and more readily scalable of the two. It is the recommended route for routine and large-scale synthesis, provided the nitrile starting material is commercially available and cost-effective.

  • Method 2 (Lithiation and Carboxylation) provides a valuable alternative, particularly for smaller-scale synthesis or when functional group tolerance is a key consideration. While the yields may be slightly lower and the procedure requires more stringent control of reaction conditions, its utility in accessing diverse analogs from readily available bromo-precursors makes it an important tool in the medicinal chemist's arsenal.

Researchers should carefully consider the availability of starting materials, the desired scale of the reaction, and their laboratory's capabilities when selecting the most appropriate synthetic strategy.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Metal-halogen exchange. Wikipedia. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). MDPI. [Link]

  • Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Organic Syntheses. [Link]

  • Process for preparing pyridinecarboxylic acid derivatives. (1991). European Patent Office. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-difluoropyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6-difluoropyridine-2-carboxylic Acid
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